molecular formula C8H8F3NO2 B8231191 3-Methoxy-5-(trifluoromethoxy)aniline

3-Methoxy-5-(trifluoromethoxy)aniline

Cat. No.: B8231191
M. Wt: 207.15 g/mol
InChI Key: WNXRSXDGYMBXSX-UHFFFAOYSA-N
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Description

3-Methoxy-5-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H8F3NO . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with methoxy and trifluoromethoxy groups. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(trifluoromethoxy)aniline typically involves the nitration of a precursor compound followed by reduction. One common method includes the nitration of 1,2-dichlorotrifluoromethoxy-benzene at temperatures between -20°C and +80°C, followed by catalytic hydrogenation of the resulting nitro compounds . The nitration step uses a mixture of nitric acid and sulfuric acid, while the reduction step employs hydrogen gas in the presence of a catalyst such as palladium on carbon .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)aniline
  • 4-(Trifluoromethoxy)aniline
  • 2-(Trifluoromethoxy)aniline
  • 3,5-Dimethoxyaniline

Uniqueness

3-Methoxy-5-(trifluoromethoxy)aniline is unique due to the presence of both methoxy and trifluoromethoxy groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

3-methoxy-5-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c1-13-6-2-5(12)3-7(4-6)14-8(9,10)11/h2-4H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXRSXDGYMBXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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